alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol

Description

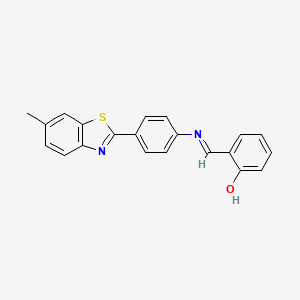

α-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is an o-cresol derivative featuring a benzothiazole ring fused to a benzene moiety (6-methyl substitution) and linked via a phenylimino (C=N) group. The benzothiazole moiety is known for its electron-withdrawing effects, while the imino group enables conjugation and chelation capabilities .

Properties

IUPAC Name |

2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-6-11-18-20(12-14)25-21(23-18)15-7-9-17(10-8-15)22-13-16-4-2-3-5-19(16)24/h2-13,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTLSVIHPFXUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82654-96-4 | |

| Record name | ALPHA-(4-(6-METHYL-2-BENZOTHIAZOLYL)PHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol typically involves the reaction of 6-methyl-2-benzothiazolylphenylamine with O-cresol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves the use of large-scale reactors and precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Applications

1.1 Anticancer Properties

Research indicates that compounds similar to alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol may exhibit anticancer properties. Specifically, benzothiazole derivatives have been studied for their ability to inhibit topoisomerase enzymes, which are crucial in DNA replication and repair. Inhibition of these enzymes can lead to cancer cell death, making such compounds potential candidates for cancer therapy .

1.2 Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that derivatives of benzothiazole possess significant antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Industrial Applications

2.1 Rubber Processing

This compound is used in the rubber industry as an antioxidant. Its incorporation into rubber formulations helps improve the durability and longevity of rubber products by preventing oxidative degradation during processing and end-use .

2.2 Dye Manufacturing

The compound can also serve as a precursor in the synthesis of various dyes and pigments. The presence of the benzothiazole moiety allows for the formation of vibrant colors, which are desirable in textile and plastic industries .

Health and Safety Considerations

Given its applications, understanding the health implications of this compound is crucial. Regulatory bodies have identified certain benzothiazole compounds as chemicals of concern due to their potential toxicity and environmental impact. The need for comprehensive toxicity studies is emphasized to ensure safe handling and application in various industries .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural Comparisons

*Note: The molecular formula for the target compound can be inferred as C₂₀H₁₅N₂OS based on structural analogs.

Key Observations :

Physicochemical Properties

- Solubility: The target compound’s benzothiazole and phenylimino groups likely reduce water solubility compared to amino derivatives (e.g., α-(2-thiazolylamino)-o-cresol in ) but enhance solubility in organic solvents .

- Melting Points: While direct data for the target is unavailable, analogs like 4-Amino-2-methylphenol () melt at 174–176°C. The target’s fused aromatic system may elevate its melting point .

- UV/Vis Absorption : Benzothiazoles typically exhibit strong absorbance in the 300–400 nm range due to extended conjugation, unlike simpler thiazoles .

Biological Activity

Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety, which is known for its biological activity. The presence of the imino linkage and the cresol group contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro against several human cancer cell lines, revealing cytotoxic effects that warrant further investigation. The mechanisms underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects. For instance, studies suggest that it may inhibit key enzymes involved in cell proliferation or survival.

Case Studies

- Antimicrobial Efficacy : A study testing the compound against Staphylococcus aureus and Escherichia coli reported significant inhibition at concentrations as low as 10 µg/mL. The results were comparable to standard antibiotics, indicating potential for therapeutic applications in treating bacterial infections.

- Cytotoxicity in Cancer Cells : In vitro assays on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Effective against Gram-positive and Gram-negative bacteria | Cytotoxic effects on cancer cell lines | Enzyme inhibition, apoptosis induction |

| Similar Benzothiazole Derivatives | Varies; some show limited activity | Some exhibit promising results | Often similar mechanisms involving enzyme targets |

Q & A

Basic: What are the standard synthetic routes for α-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol, and how are the products characterized?

The compound is synthesized via condensation reactions involving intermediates like 2-[(6-R-benzothiazol-2-ylimino)-methyl]-phenol and spirocyclic precursors. Key steps include cyclization to form a six-membered spiro structure. Characterization employs:

- Melting point analysis for purity assessment.

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- UV-Vis spectroscopy to study electronic transitions (e.g., π→π* in the benzothiazole ring) .

Basic: What spectroscopic techniques are critical for confirming the structure of α-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol?

- IR Spectroscopy : Detects imine (C=N) and phenolic (O-H) bonds.

- UV-Vis Spectroscopy : Identifies conjugation in the benzothiazole-phenylimino system (absorption ~300–400 nm).

- 1H/13C NMR : Resolves aromatic protons and methyl groups (e.g., 6-methyl in benzothiazole at δ ~2.5 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

Advanced: How can experimental design optimize reaction conditions for synthesizing derivatives of this compound?

A Yates pattern factorial design is recommended to study variables like temperature, molar ratios, and catalyst loading. For example:

- Variables : Reaction temperature (60–100°C), molar ratio of o-cresol to benzothiazole (1:1–1:3), and acid catalyst concentration (5–15 wt%).

- Response : Yield of the spiro product.

- Analysis : ANOVA to identify significant factors and interactions. This minimizes experiments while maximizing data robustness .

Advanced: What mechanistic insights explain the formation of the spirocyclic structure in this compound?

The spiro center arises from nucleophilic attack of the phenolic oxygen on the electrophilic carbon in the oxa-spiro precursor. Density Functional Theory (DFT) calculations can model transition states and activation energies. Experimental evidence (e.g., IR shifts in intermediates) supports a stepwise mechanism involving imine tautomerization .

Advanced: How can computational modeling predict the electronic properties of this compound?

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess redox activity.

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data.

- Molecular Dynamics : Study solvation effects on stability .

Advanced: What analytical methods ensure purity in academic-scale synthesis?

- HPLC : Quantify impurities using a C18 column and acetonitrile/water gradient.

- GC-MS : Detect volatile byproducts (e.g., unreacted o-cresol).

- Elemental Analysis : Confirm >98% purity for publication-ready data .

Basic: What are the potential applications of this compound in academic research?

- Coordination Chemistry : As a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its N,O-donor sites.

- Organic Electronics : Study charge-transfer properties for OLEDs or sensors.

- Photonics : Investigate nonlinear optical behavior .

Advanced: How to resolve contradictions in spectroscopic data for structurally similar analogs?

For ambiguous IR/UV-Vis peaks:

- Isotopic Labeling : Replace 6-methyl with CD₃ to confirm vibrational modes.

- X-ray Crystallography : Resolve bond lengths/angles definitively.

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals .

Advanced: How does pH influence the stability of α-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol?

- Acidic Conditions : Protonation of the imine nitrogen may destabilize the spiro structure.

- Basic Conditions : Deprotonation of phenolic O-H could alter solubility and reactivity.

- Method : Perform kinetic studies in buffered solutions (pH 2–12) and monitor degradation via HPLC .

Basic: What safety precautions are recommended when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.